molecular formula C18H18F3N3OS B2619568 (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide CAS No. 1396891-70-5

(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide

Cat. No.: B2619568
CAS No.: 1396891-70-5
M. Wt: 381.42
InChI Key: ADCOBOQJSZMZSC-BQYQJAHWSA-N
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Description

(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a recognized covalent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1), a key signaling protein in the NF-κB pathway. MALT1 functions as a paracaspase that cleaves multiple substrates upon activation of T-cell and B-cell antigen receptors , making it a critical regulator of lymphocyte activation and survival. This compound is designed to covalently bind to the catalytic cysteine residue of MALT1, leading to irreversible inhibition of its proteolytic activity. By potently and selectively blocking MALT1, this inhibitor effectively suppresses NF-κB signaling and the expression of downstream target genes, such as IL-2 and CD69, which are essential for lymphocyte proliferation. Its primary research value lies in the investigation of B-cell lymphomas, particularly the activated B-cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) , which often exhibits constitutive MALT1 activity. Researchers utilize this tool compound to dissect MALT1-dependent signaling pathways, explore mechanisms of immune cell activation, and evaluate the therapeutic potential of MALT1 inhibition in oncology and autoimmune disease models .

Properties

IUPAC Name

(E)-3-thiophen-2-yl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3OS/c19-18(20,21)17-13-5-1-2-6-14(13)23-15(24-17)9-10-22-16(25)8-7-12-4-3-11-26-12/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,22,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOBOQJSZMZSC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C=CC3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)/C=C/C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multiple steps that incorporate various functional groups. The trifluoromethyl group is particularly noteworthy due to its influence on biological activity. For instance, compounds with trifluoromethyl substitutions have been shown to enhance lipophilicity and improve interactions with biological targets .

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Compound A , which shares structural similarities with our target compound, showed an IC50 value of 29 μM against the HeLa cell line, indicating promising anticancer properties .
  • In a related study focusing on quinazoline derivatives, several compounds demonstrated potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial in cancer cell proliferation .

The mechanism through which these compounds exert their effects often involves interference with key signaling pathways associated with cancer cell growth and survival. The incorporation of the thiophene moiety has been linked to enhanced interaction with cellular targets due to its ability to form π-stacking interactions .

Case Studies

  • Case Study 1: Synthesis and Evaluation
    • A recent study synthesized a series of trifluoromethyl-substituted isoxazoles and evaluated their anticancer activities against MCF-7 cells. The results indicated that modifications in the structure significantly influenced cytotoxicity .
  • Case Study 2: Quinazoline Derivatives
    • Another investigation focused on various quinazoline derivatives, revealing that those with trifluoromethyl substitutions displayed enhanced potency as EGFR inhibitors. This highlights the importance of substituent choice in drug design .

Data Tables

Compound NameStructureIC50 (μM)Target
Compound ACompound A29HeLa Cell Line
Compound BCompound B15EGFR TK Inhibition
Compound CCompound C3EGFR TK Inhibition

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that acrylamide derivatives exhibit significant antitumor properties. The incorporation of thiophene and trifluoromethyl groups enhances the biological activity of these compounds. Studies have shown that similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Compounds with thiophene moieties have demonstrated antimicrobial activity. The presence of the trifluoromethyl group is known to increase lipophilicity, potentially enhancing membrane permeability and leading to improved antibacterial efficacy. Preliminary studies suggest that derivatives of thiophene-linked acrylamides exhibit promising results against a range of bacterial strains .

Analgesic Effects
Certain acrylamide derivatives have been evaluated for their analgesic properties. The structural framework of (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide may contribute to pain relief by modulating neurotransmitter release or inhibiting specific pain pathways .

Materials Science

Polymer Synthesis
The compound can serve as a monomer in the synthesis of functional polymers. Its ability to undergo radical polymerization enables the creation of materials with tailored properties for applications in coatings, adhesives, and drug delivery systems. The incorporation of thiophene units can enhance the electrical conductivity and thermal stability of the resulting polymers .

Nanocomposites
Research has explored the use of thiophene-based compounds in the development of nanocomposites. By integrating (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide into nanostructured materials, it is possible to improve mechanical strength and thermal resistance while maintaining lightweight characteristics suitable for various industrial applications .

Organic Synthesis

Building Block in Organic Reactions
The compound can act as a versatile building block in organic synthesis. Its functional groups allow for further derivatization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it an attractive candidate for synthesizing more complex molecules in pharmaceutical research .

Case Studies

StudyFocusFindings
Madhavi et al., 2016Antioxidant and Antibacterial ActivitiesDemonstrated that related thiophene derivatives showed significant antibacterial effects against multiple strains .
Zhou et al., 2009Antitumor ActivityFound that acrylamide derivatives exhibited potent antitumor effects in vitro, highlighting the importance of structural modifications .
Recent ResearchPolymer ApplicationsInvestigated the use of thiophene-based acrylamides in creating conductive polymers with enhanced properties for electronic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide Acrylamide + tetrahydroquinazoline Thiophene, CF₃ Not reported (structural analog)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Thioacetamide + quinazolinone Sulfamoylphenyl, phenyl Anti-inflammatory
(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-3-yl)acrylamido]acrylamide (5112) Acrylamide + nitrobenzylidene Nitrophenyl, thien-3-yl Not reported
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino... Thioxoacetamide + thiazolidinone Fluorophenyl, nitro-furyl Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Acrylamide + thiophene Cyano, substituted phenyl Antioxidant, anti-inflammatory

Key Observations :

Electron-Withdrawing Groups :

  • The trifluoromethyl group in the target compound enhances lipophilicity compared to sulfamoyl (compound 5) or nitro groups (compound 5112) .
  • Nitro-substituted analogs (e.g., compound 5112) exhibit strong electron-withdrawing effects but may have higher toxicity risks .

Thiazolidinone derivatives (e.g., compound 12 in ) prioritize hydrogen bonding via thioxo groups, whereas acrylamides favor covalent interactions .

Biological Activity :

  • Quinazoline-thioacetamides (compound 5) with sulfamoyl groups exhibit anti-inflammatory activity (IC₅₀: 0.8–1.2 µM), suggesting the target compound’s trifluoromethyl group may offer similar or enhanced potency .
  • Thiophene-acrylamides (e.g., ) demonstrate antioxidant activity (EC₅₀: 12–18 µM), highlighting the role of the thiophene ring in redox modulation .

Physicochemical Properties

Table 2: Physical Data Comparison

Compound Name Yield (%) Melting Point (°C) Molecular Weight Solubility (LogP)
(E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide N/A N/A ~425 ~3.5 (estimated)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) 87 269.0 465 2.8
N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino... 53 155–156 474 3.1
Ethyl 2-(2-cyano-3-(4-methylphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate 70 147–148 398 2.9
  • Melting Points : Higher melting points (e.g., 269°C for compound 5) correlate with crystalline stability due to hydrogen bonding .
  • LogP : The target compound’s trifluoromethyl group likely increases LogP compared to sulfamoyl or nitro analogs, improving membrane permeability .

Research Implications and Gaps

  • Structural Optimization : Replace the tetrahydroquinazoline core with pyrimidine or triazole rings (e.g., ) to modulate target selectivity .
  • Synthetic Challenges : Improve yields for trifluoromethyl-containing analogs (current yields for similar compounds: 53–91%) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(thiophen-2-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acrylamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step processes:

Intermediate Preparation : Formation of the tetrahydroquinazolin-2-yl ethylamine backbone via cyclocondensation of trifluoromethyl-substituted cyclohexanone with guanidine derivatives .

Acrylamide Coupling : Reacting the amine intermediate with (E)-3-(thiophen-2-yl)acryloyl chloride under inert conditions (e.g., dry dichloromethane, triethylamine as base) to form the acrylamide bond .

Purification : Use of reverse-phase HPLC or recrystallization (e.g., methanol/water) to isolate the final product .

  • Optimization : Key parameters include temperature control (0–5°C during acylation), stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., E-configuration of acrylamide via coupling constants J=15.6J = 15.6 Hz) and substituent positions .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=O stretch) and 1540–1560 cm1^{-1} (N-H bend) validate acrylamide formation .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+^+ peak) and purity (>95%) .

Q. How is the compound screened for initial biological activity, and what assays are recommended?

  • Assays :

  • Antioxidant Activity : DPPH radical scavenging (IC50_{50} values) and FRAP assays .
  • Anti-inflammatory Testing : In vitro COX-2 inhibition or in vivo carrageenan-induced paw edema models .
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s lipophilicity and binding to biological targets?

  • Methodology :

  • LogP Measurement : Use shake-flask or HPLC-based methods to quantify partition coefficients. The CF3_3 group increases lipophilicity (LogP by ~1.5 units), enhancing membrane permeability .
  • Molecular Docking : Compare docking scores (e.g., AutoDock Vina) of CF3_3-containing analogs vs. non-fluorinated derivatives to assess binding affinity to targets like COX-2 or kinases .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach :

Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .

Purity Validation : Reanalyze compounds via HPLC to rule out degradation products .

Structural Confirmation : X-ray crystallography or 2D-NMR (e.g., NOESY) to verify stereochemistry discrepancies .

Q. How does the compound’s stability vary under physiological or storage conditions?

  • Degradation Studies :

  • Thermal Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Acrylamide bonds may hydrolyze in acidic/basic conditions (e.g., t1/2_{1/2} = 24 hrs at pH 2) .
  • Photostability : Expose to UV light (ICH Q1B guidelines); thiophene rings are prone to photooxidation, requiring dark storage .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved efficacy?

  • SAR Strategies :

  • Substituent Variation : Replace thiophene with furan or phenyl groups to modulate electron density .
  • Backbone Modification : Introduce methyl groups to the tetrahydroquinazoline ring to enhance steric hindrance and metabolic stability .
  • In Silico Screening : Use QSAR models to predict bioactivity of virtual libraries before synthesis .

Methodological Considerations

Q. How are advanced statistical methods applied to optimize synthesis or bioactivity data?

  • Examples :

  • Response Surface Methodology (RSM) : Design experiments (e.g., Box-Behnken) to optimize reaction yield by varying temperature, solvent, and catalyst .
  • ANOVA for Bioassays : Analyze dose-response data (e.g., IC50_{50}) to identify significant variables (p < 0.05) .

Q. What computational tools are used to predict toxicity or off-target effects?

  • Tools :

  • ProTox-II : Predict hepatotoxicity (e.g., CYP450 inhibition) and neurotoxicity risks .
  • SwissADME : Assess blood-brain barrier penetration, a critical factor for CNS-targeted compounds .

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